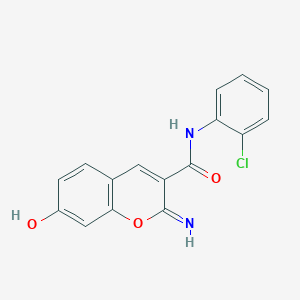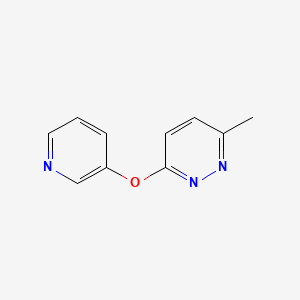
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide, also known as N-chlorophenyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide or CP-7-IHC, is a novel compound that has been studied extensively for its potential applications in scientific research and lab experiments. CP-7-IHC is a derivative of the 7-hydroxy-2-imino-2H-chromene-3-carboxamide family, which has been found to have numerous biochemical and physiological effects.
科学的研究の応用
CP-7-IHC has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes CP-7-IHC a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, as well as for the enhancement of cognitive performance. In addition, CP-7-IHC has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.
作用機序
The exact mechanism of action of CP-7-IHC is still not fully understood. However, it is believed that CP-7-IHC works by binding to the active site of the enzyme AChE, which prevents the enzyme from breaking down acetylcholine. This leads to an increased concentration of acetylcholine in the brain, which can have a variety of effects, including increased cognitive performance and improved memory.
Biochemical and Physiological Effects
CP-7-IHC has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can lead to improved cognitive performance and memory. In addition, CP-7-IHC has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.
実験室実験の利点と制限
CP-7-IHC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, CP-7-IHC has been found to have a variety of biochemical and physiological effects, which makes it an ideal compound for use in lab experiments. However, CP-7-IHC also has several limitations. It is not very soluble in water, and it has a short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several potential future directions for the use of CP-7-IHC. One potential direction is to further investigate its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and cancer. Another potential direction is to further explore its biochemical and physiological effects, as well as to develop more efficient and effective synthesis methods. Finally, further research is needed to investigate the potential side effects of CP-7-IHC, as well as to develop methods to reduce or eliminate these side effects.
合成法
CP-7-IHC can be synthesized via a two-step method. First, the starting material, 7-hydroxy-2-imino-2H-chromene-3-carboxamide, is reacted with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate, N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamideyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide. This intermediate is then reacted with sodium borohydride to form the final product, CP-7-IHC.
特性
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOYNVGGQILDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)


![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6432584.png)
![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6432589.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B6432617.png)
![N-(2-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432621.png)
![5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432627.png)
![5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432630.png)